molecular formula C5H3F2NO B12366230 3,5-difluoro-3H-pyridin-2-one

3,5-difluoro-3H-pyridin-2-one

Cat. No.: B12366230
M. Wt: 131.08 g/mol
InChI Key: NEWXDOQYJCUIQH-UHFFFAOYSA-N
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Description

3,5-Difluoro-3H-pyridin-2-one (C₅H₃F₂NO) is a fluorinated heterocyclic compound characterized by a pyridine ring substituted with two fluorine atoms at positions 3 and 5 and a hydroxyl group at position 2. Key properties include:

  • Molecular Weight: 131.08 g/mol .
  • Physical State: Colorless to light yellow crystalline solid.
  • Melting Point: 43–45°C; Boiling Point: ~188°C .
  • Solubility: Poor in water but soluble in organic solvents like acetone or ethyl acetate .
  • Chemical Behavior: Weakly acidic, reacting with bases to form salts. Fluorine substituents enhance electron-withdrawing effects, influencing reactivity and stability .

This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing fluorine-containing bioactive molecules.

Properties

Molecular Formula

C5H3F2NO

Molecular Weight

131.08 g/mol

IUPAC Name

3,5-difluoro-3H-pyridin-2-one

InChI

InChI=1S/C5H3F2NO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H

InChI Key

NEWXDOQYJCUIQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoropyridin-2-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3,5-difluoropyridine with hydroxylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of 3,5-difluoropyridin-2-ol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must ensure high purity and yield, often achieved through optimized reaction conditions and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoropyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Difluoropyridin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-difluoropyridin-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of specific enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-(3,5-Difluorophenyl)pyridin-2(1H)-one (CAS 928324-57-6)

Structural Features :

  • Molecular Formula: C₁₁H₇F₂NO.
  • Molecular Weight : 207.18 g/mol .
  • Substituents : A pyridin-2-one core linked to a 3,5-difluorophenyl group.

Key Differences :

Property 3,5-Difluoro-3H-pyridin-2-one 5-(3,5-Difluorophenyl)pyridin-2(1H)-one
Molecular Complexity Simpler pyridine derivative Extended aromatic system with phenyl group
Molecular Weight 131.08 207.18
Solubility Poor in water Likely lower due to increased hydrophobicity
Synthetic Applications Intermediate for small molecules Used in specialized pharmaceuticals or materials

The phenyl substitution in the latter compound enhances steric bulk and π-π interactions, making it suitable for targeting aromatic receptors in drug design .

5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives (e.g., Compounds 3a-3h)

Structural Features :

  • Core: Pyridazinone (six-membered ring with two adjacent nitrogen atoms).
  • Substituents : Chlorine at position 5, phenyl at position 6, and alkyl/aryl groups at position 2 .

Key Differences :

Property 3,5-Difluoro-3H-pyridin-2-one 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives
Ring Structure Pyridine (one N atom) Pyridazine (two adjacent N atoms)
Substituent Effects Electron-withdrawing (F) Electron-withdrawing (Cl) + bulky (phenyl)
Reactivity Moderate acidity (weak acid) Higher reactivity due to Cl as a leaving group
Synthesis Fluorination likely required Alkylation via K₂CO₃ and halides in acetone

The pyridazinone derivatives exhibit distinct reactivity due to the chloro group and pyridazine core, favoring nucleophilic substitution reactions compared to the fluorine-stabilized pyridin-2-one .

3,5-Difluoro-2-hydroxypyridine Analogues

Shared Features :

  • Fluorine atoms at positions 3 and 4.
  • Hydroxyl group at position 2.

Biological Activity

3,5-Difluoro-3H-pyridin-2-one is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocycles known for diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. This article reviews the biological activity of 3,5-difluoro-3H-pyridin-2-one based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 3,5-difluoro-3H-pyridin-2-one is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the pyridine ring, with a keto group at the 2 position. This configuration contributes to its unique reactivity and biological profile.

Antiviral Properties

Recent studies have indicated that 3,5-difluoro-3H-pyridin-2-one exhibits significant antiviral activity. For instance, derivatives of this compound have been tested against various viral strains, demonstrating efficacy in inhibiting viral replication. A study highlighted that specific modifications to the pyridine structure enhanced antiviral potency against respiratory syncytial virus (RSV) .

Anticancer Activity

The compound has shown promise in anticancer applications as well. Research has demonstrated that 3,5-difluoro-3H-pyridin-2-one and its derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. Notably, compounds with fluorinated substituents have been linked to increased cytotoxicity against several cancer types .

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, 3,5-difluoro-3H-pyridin-2-one has been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The compound's ability to modulate immune responses makes it a candidate for further development in treating inflammatory diseases .

Table 1: Biological Activities of 3,5-Difluoro-3H-Pyridin-2-One

Activity TypeEffectivenessReference
AntiviralSignificant inhibition of RSV replication
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Studies

Case Study 1: Antiviral Efficacy
In a controlled study assessing the antiviral efficacy of 3,5-difluoro-3H-pyridin-2-one against RSV, researchers found that specific derivatives exhibited up to a 70% reduction in viral load compared to untreated controls. The study utilized various concentrations ranging from 0.10.1 µM to 1010 µM to determine dose-response relationships .

Case Study 2: Cancer Cell Apoptosis
Another investigation focused on the compound's effects on human cancer cell lines (e.g., A549 lung cancer cells). Results indicated that treatment with 2525 µM of 3,5-difluoro-3H-pyridin-2-one resulted in a 40% increase in apoptotic markers after 4848 hours of exposure. The mechanism was linked to the activation of caspase pathways .

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